molecular formula C9H12N4 B1419469 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine CAS No. 868260-18-8

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine

Cat. No. B1419469
M. Wt: 176.22 g/mol
InChI Key: MQUKWIXXEYVBMH-UHFFFAOYSA-N
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Description

“5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 868260-18-8 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2-pyridinamine .


Molecular Structure Analysis

The Inchi Code for “5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine” is 1S/C9H12N4/c10-8-3-2-7 (6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2, (H2,10,13) (H,11,12) .


Physical And Chemical Properties Analysis

“5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

  • Novel Compound Synthesis: Tetrahydropyrimidines, related to “5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine,” have been used to synthesize a range of novel compounds. For instance, the synthesis of (S)-1-(heteroaryl)ethan-1-amines was achieved by cyclization of N-Boc-alanine-derived ynone, followed by acidolytic removal of the Boc group (Svete et al., 2015).
  • Efficient Synthesis Techniques: Research has also explored efficient synthesis methods for tetrahydropyrimidines using multicomponent reactions (Das et al., 2011). This reflects an ongoing interest in developing more streamlined and cost-effective approaches to synthesizing these compounds.

Biological Activity

  • Anticancer Properties: Some studies have reported the anticancer potential of compounds related to “5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine.” For instance, certain pyrimidin-2-amine derivatives have shown significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
  • Insecticidal and Antibacterial Potential: The insecticidal and antibacterial properties of pyrimidin-2-amine derivatives have also been a subject of research (Deohate & Palaspagar, 2020). This suggests potential applications in pest control and antimicrobial treatments.

Material Science

  • Structural Design and Safety: The conversion of tetrahydropyrimidines to pyridines, which involves the removal of ammonia and hydrogen, has implications in material science, particularly in the context of structural design and safety (Blockley, 1980). This indicates a broader relevance beyond just chemical and biological applications.

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUKWIXXEYVBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine
Reactant of Route 5
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine
Reactant of Route 6
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine

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